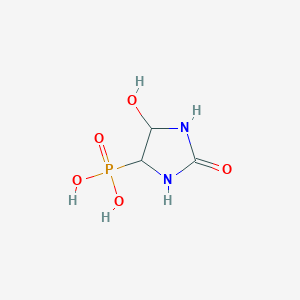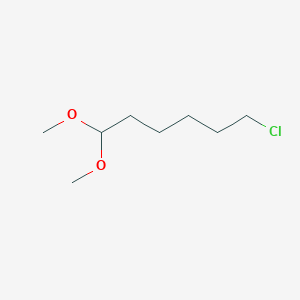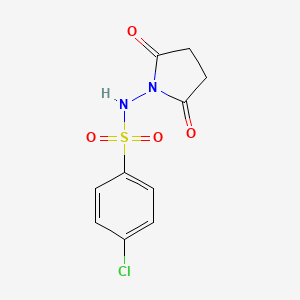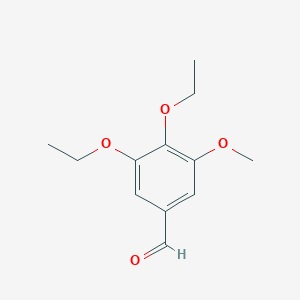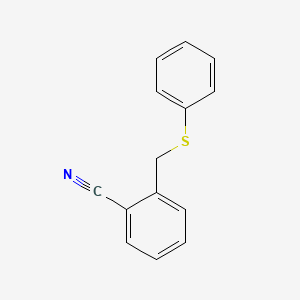
2-(Phenylsulfanylmethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanylmethyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a phenylsulfanylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanylmethyl)benzonitrile typically involves the reaction of benzyl chloride with thiophenol in the presence of a base to form benzyl phenyl sulfide. This intermediate is then subjected to a nucleophilic substitution reaction with cyanide ion to yield the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfanylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanylmethyl group can participate in nucleophilic substitution reactions, where the sulfide can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as halides or amines; reactions often require polar aprotic solvents and elevated temperatures.
Major Products:
Oxidation: Phenylsulfinylmethylbenzonitrile, Phenylsulfonylmethylbenzonitrile.
Reduction: 2-(Phenylsulfanylmethyl)benzylamine.
Substitution: Products depend on the nucleophile used, e.g., 2-(Phenylsulfanylmethyl)benzyl halide
Scientific Research Applications
2-(Phenylsulfanylmethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanylmethyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The phenylsulfanylmethyl group can undergo oxidation or substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Benzonitrile: Similar structure but lacks the phenylsulfanylmethyl group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
Thiophenol: Contains a phenyl group attached to a thiol group.
Uniqueness: 2-(Phenylsulfanylmethyl)benzonitrile is unique due to the presence of both a nitrile and a phenylsulfanylmethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The combination of these functional groups also imparts distinct physical and chemical properties, making it valuable in various applications .
Properties
Molecular Formula |
C14H11NS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C14H11NS/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,11H2 |
InChI Key |
HLOJTAJPPSGWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



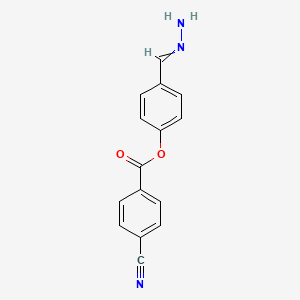



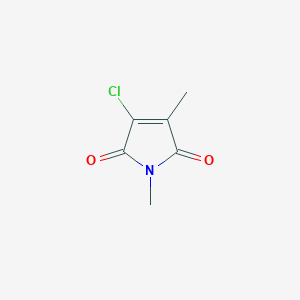

![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)

